[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and a benzyloxycarbonyl group, which is often used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the benzyloxycarbonyl group.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of piperidine-containing molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and reactions are of interest for developing efficient manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-butyric acid: Contains a butyric acid moiety.
[3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-valeric acid: Features a valeric acid moiety.
Uniqueness
The uniqueness of [3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-19(15-9-6-10-18(11-15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEJNERPMBKBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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